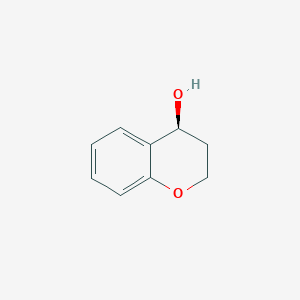

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.177. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

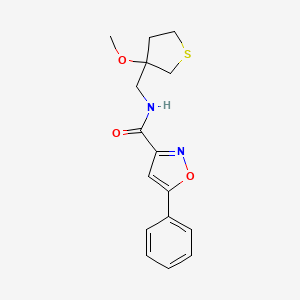

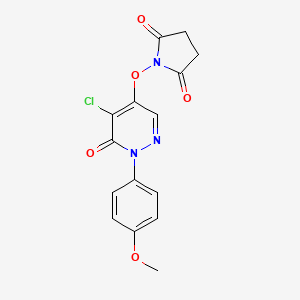

Chemical Structure and Derivatives

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the class of benzopyran derivatives, a group known for their complex structures and diverse biological activities. The chemical structure of these compounds has been determined through spectroscopic data and single-crystal X-ray diffraction. The configuration of certain derivatives, like (2R,4S)‐5‐methoxy‐2‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐4‐ol, has been confirmed, and their absolute configurations have been established through comparison of electronic circular dichroism (ECD) spectra to calculations. These compounds have been isolated from sources like the mangrove endophytic fungus Penicillium citrinum, indicating their presence in natural sources and potential biological relevance. Some of these derivatives have shown inhibitory effects on LPS-induced NO production in cells, pointing to potential anti-inflammatory or other biological activities without causing cytotoxicity at certain concentrations (Yang et al., 2020).

Conformational Studies

Conformational studies using molecular mechanics have been carried out on similar compounds, revealing stable conformations and providing insights into their chemical behavior. For example, hexahydro-4H-benzopyran-4-ones have been studied, indicating stable conformations with half-chair cyclohexenic rings and a half-chair strongly distorted toward a sofa form for the dihydropyran-4-one ring. Such studies help understand the chemical nature and potential reactivity of these compounds, guiding further research and applications (Dolmazon et al., 2010).

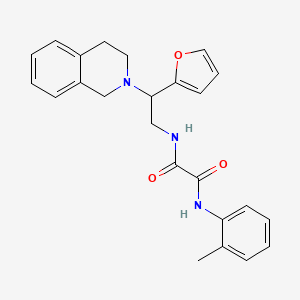

Biological Activities and Applications

Research has highlighted various biological activities associated with benzopyran derivatives. Some compounds exhibit cytotoxic activities against cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting their applicability in cancer treatment. The compounds' structures, determined by spectroscopic methods, underpin their biological activities and offer possibilities for structural modification to enhance efficacy or reduce side effects (Mo et al., 2004).

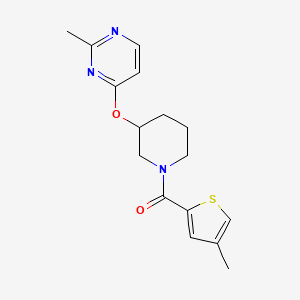

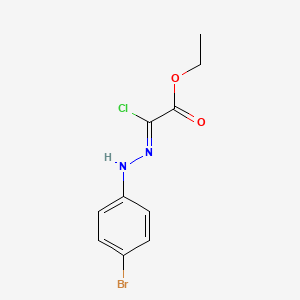

Synthesis and Chemical Properties

The synthesis of these compounds involves multiple steps, with attention to conditions that ensure high yield and purity. The procedures often involve esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating a complex and carefully controlled process to obtain the final product. The synthesis studies also reveal the compounds' chemical properties, such as reactivity and stability, crucial for their practical applications (Chen, 2007).

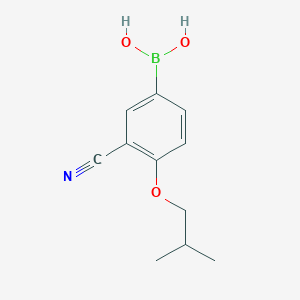

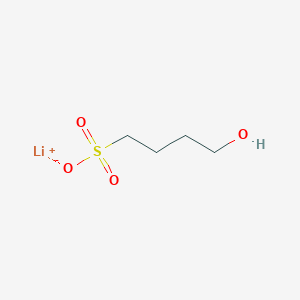

Potential for Antimicrobial Agents

Several derivatives of benzopyrans, including 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes, have shown significant antibacterial activities. These findings suggest the potential of these compounds to be developed as antimicrobial agents, addressing the pressing need for new treatments against resistant bacteria (Mulwad & Shirodkar, 2003).

Eigenschaften

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)